

# Understanding Foscarnet Resistance Mutations in Cytomegalovirus (CMV): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Foscarnet (sodium)*

Cat. No.: *B12428234*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cytomegalovirus (CMV), a member of the Herpesviridae family, is a ubiquitous pathogen that can cause severe disease in immunocompromised individuals, such as transplant recipients and patients with AIDS.<sup>[1][2]</sup> Foscarnet (trisodium phosphonoformate) is a critical antiviral agent used for the treatment of CMV infections, particularly in cases of ganciclovir resistance.<sup>[3][4]</sup> It is a pyrophosphate analog that directly inhibits the viral DNA polymerase, an enzyme essential for viral replication.<sup>[4][5][6]</sup> However, the emergence of Foscarnet-resistant CMV strains poses a significant clinical challenge. This guide provides an in-depth overview of the mechanisms of Foscarnet resistance in CMV, focusing on the genetic mutations responsible for this phenomenon.

## Mechanism of Action of Foscarnet

Foscarnet's antiviral activity is independent of viral or cellular kinases for activation.<sup>[4][5]</sup> It functions by directly and selectively binding to the pyrophosphate-binding site on the CMV DNA polymerase (pUL54).<sup>[4][5][6]</sup> This binding reversibly blocks the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting the elongation of the viral DNA chain and preventing viral replication.<sup>[5]</sup>

## Genetic Basis of Foscarnet Resistance

Resistance to Foscarnet in CMV is primarily associated with mutations in the UL54 gene, which encodes the viral DNA polymerase.[\[7\]](#)[\[8\]](#) Mutations in the UL97 gene, which encodes a viral phosphotransferase responsible for the activation of ganciclovir, do not directly confer Foscarnet resistance but can contribute to cross-resistance profiles when UL54 mutations are also present.[\[2\]](#)[\[7\]](#)

## The Role of the UL54 Gene

The CMV UL54 gene encodes a 1,242-amino-acid protein that functions as the catalytic subunit of the viral DNA polymerase.[\[9\]](#)[\[10\]](#) This enzyme possesses both DNA polymerase and 3'-5' exonuclease activities.[\[11\]](#) Mutations that confer Foscarnet resistance are typically located in conserved regions of the DNA polymerase, altering the drug's ability to bind to its target site.[\[3\]](#)[\[11\]](#)[\[12\]](#) These mutations are often clustered within specific domains of the pUL54 protein, including the palm, finger, and N-terminal domains.[\[3\]](#)

## The Role of the UL97 Gene

The UL97 gene product is a viral kinase that is crucial for the initial phosphorylation (activation) of ganciclovir.[\[2\]](#)[\[13\]](#) While mutations in UL97 are the primary cause of ganciclovir resistance, they do not directly impact Foscarnet's mechanism of action.[\[2\]](#) However, in patients who have received prior or concurrent ganciclovir therapy, the selection of UL97 mutations can precede the emergence of UL54 mutations that may confer resistance to Foscarnet and potentially cross-resistance to other polymerase inhibitors.[\[2\]](#)[\[7\]](#)

## Quantitative Data on Foscarnet Resistance Mutations

The following table summarizes key mutations in the CMV UL54 gene that have been identified to confer resistance to Foscarnet, along with the associated fold-increase in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values.

| Gene | Mutation | Fold<br>Resistance<br>(EC50/IC50<br>Increase) | Cross-<br>Resistance                                         | Reference(s) |
|------|----------|-----------------------------------------------|--------------------------------------------------------------|--------------|
| UL54 | S290R    | >2-fold                                       | Ganciclovir<br>(slight decrease<br>in susceptibility)        | [3]          |
| UL54 | K426E    | Not specified                                 | Not specified                                                | [3]          |
| UL54 | N495K    | 3.4-fold                                      | Sensitive to<br>ganciclovir and<br>cidofovir                 | [12]         |
| UL54 | T552N    | >2-fold                                       | Ganciclovir<br>(slight decrease<br>in susceptibility)        | [3][13]      |
| UL54 | Q578H/R  | 3- to 5-fold                                  | Ganciclovir<br>(variable low-<br>grade)                      | [3]          |
| UL54 | H600L    | >2-fold                                       | Ganciclovir,<br>Cidofovir<br>(additive effect<br>with T700A) | [14]         |
| UL54 | T700A    | >2-fold                                       | Ganciclovir,<br>Cidofovir<br>(additive effect<br>with H600L) | [14]         |
| UL54 | V715M    | Not specified                                 | Not specified                                                | [3]          |
| UL54 | E756Q/G  | >2-fold                                       | Ganciclovir<br>(variable low-<br>grade)                      | [3][14][15]  |
| UL54 | Q783R    | Slight                                        | Ganciclovir<br>(slight decrease<br>in susceptibility)        | [3]          |

|      |       |               |                                                       |      |
|------|-------|---------------|-------------------------------------------------------|------|
| UL54 | V781I | Not specified | Ganciclovir<br>(variable low-grade)                   | [3]  |
| UL54 | V787L | >2-fold       | Not specified                                         | [15] |
| UL54 | V798A | Slight        | Ganciclovir<br>(slight decrease<br>in susceptibility) | [3]  |
| UL54 | L802F | Not specified | Ganciclovir<br>(variable low-grade)                   | [3]  |
| UL54 | A809V | >2-fold       | Ganciclovir<br>(variable low-grade)                   | [3]  |
| UL54 | V812L | Not specified | Ganciclovir<br>(variable low-grade)                   | [3]  |
| UL54 | T838A | >2-fold       | Not specified                                         | [3]  |
| UL54 | A834P | Not specified | Ganciclovir<br>(variable low-grade)                   | [3]  |
| UL54 | E951D | >2-fold       | Ganciclovir<br>(slight decrease<br>in susceptibility) | [3]  |
| UL54 | A987G | Not specified | Ganciclovir<br>(variable low-grade)                   | [3]  |

## Experimental Protocols

The identification and characterization of Foscarnet resistance mutations in CMV involve a combination of genotypic and phenotypic assays.

## Genotypic Analysis: DNA Sequencing

Genotypic assays are the standard for the rapid detection of known resistance mutations.[\[16\]](#)  
[\[17\]](#)

Objective: To identify mutations in the UL54 and UL97 genes.

Methodology:

- Sample Collection and DNA Extraction: Viral DNA is extracted from clinical specimens such as plasma, whole blood, or tissue.
- Polymerase Chain Reaction (PCR): Specific regions of the UL54 and UL97 genes are amplified using PCR.[\[18\]](#)
- DNA Sequencing: The amplified PCR products are sequenced using either traditional Sanger sequencing or Next-Generation Sequencing (NGS).[\[19\]](#)[\[20\]](#) NGS has the advantage of detecting minor resistant variants within the viral population.[\[19\]](#)[\[21\]](#)
- Sequence Analysis: The obtained sequences are compared to a wild-type reference strain (e.g., AD169 or Merlin) to identify amino acid substitutions.[\[21\]](#)

## Phenotypic Analysis: Plaque Reduction Assay (PRA)

The PRA is the gold standard for determining the in vitro susceptibility of CMV isolates to antiviral drugs.[\[22\]](#)

Objective: To quantify the level of resistance to Foscarnet.

Methodology:

- Cell Culture: Human foreskin fibroblasts (HFF) or other permissive cell lines are seeded in culture plates.[\[3\]](#)[\[22\]](#)
- Viral Inoculation: A standardized inoculum of the CMV isolate is added to the cell monolayers.
- Drug Exposure: The infected cells are incubated with serial dilutions of Foscarnet.[\[22\]](#)

- Plaque Formation: After an incubation period of 7-8 days, the cells are fixed and stained to visualize viral plaques.[22]
- Data Analysis: The number of plaques at each drug concentration is counted, and the EC50 value (the concentration of drug that inhibits plaque formation by 50% compared to a no-drug control) is calculated.[17][22] Resistance is defined as a significant fold-increase in the EC50 compared to a wild-type control.[17]

## Recombinant Phenotyping: Site-Directed Mutagenesis and Marker Transfer

This method is used to confirm that a specific mutation is responsible for conferring Foscarnet resistance.[23]

Objective: To introduce a specific mutation into a wild-type CMV genome and assess its effect on drug susceptibility.

Methodology:

- Site-Directed Mutagenesis: A specific mutation of interest is introduced into a cloned copy of the UL54 gene using PCR-based site-directed mutagenesis.[13][14]
- Construction of Recombinant Virus: The mutated UL54 gene is then transferred into a wild-type CMV bacterial artificial chromosome (BAC) through homologous recombination.[12][13]
- Virus Rescue and Propagation: The recombinant BAC DNA is transfected into permissive cells to generate infectious virus containing the specific mutation.
- Phenotypic Analysis: The susceptibility of the recombinant virus to Foscarnet is then determined using the Plaque Reduction Assay as described above.

## Visualizations

## Mechanism of Foscarnet Action and Resistance

[Click to download full resolution via product page](#)

Caption: Mechanism of Foscarnet action and the development of resistance.

## Experimental Workflow for Characterizing Foscarnet Resistance



[Click to download full resolution via product page](#)

Caption: Workflow for identifying and characterizing Foscarnet resistance mutations.

## Conclusion

The development of Foscarnet resistance in CMV is a complex process primarily driven by mutations in the viral UL54 DNA polymerase gene. Understanding the specific mutations that confer resistance is crucial for guiding clinical management, interpreting genotypic resistance tests, and developing novel antiviral strategies. The combination of genotypic and phenotypic assays provides a comprehensive approach to characterizing Foscarnet resistance, enabling clinicians to make informed treatment decisions for patients with refractory CMV infections. Continued surveillance and characterization of emerging resistance mutations are essential for optimizing the long-term efficacy of Foscarnet and other antiviral agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 5. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]
- 8. clinsurggroup.us [clinsurggroup.us]
- 9. researchgate.net [researchgate.net]
- 10. Natural Polymorphism of Cytomegalovirus DNA Polymerase Lies in Two Nonconserved Regions Located between Domains Delta-C and II and between Domains III and I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [The human cytomegalovirus DNA polymerase: structure, inhibitors and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel mutation in the UL54 gene of human cytomegalovirus isolates that confers resistance to foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or Foscarnet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Analysis of Novel Drug-Resistant Human Cytomegalovirus DNA Polymerase Mutations Reveals the Role of a DNA-Binding Loop in Phosphonoformic Acid Resistance [frontiersin.org]
- 15. Mutations conferring foscarnet resistance in a cohort of patients with acquired immunodeficiency syndrome and cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. CMV Resistance testing (UL54 and UL97) [protocols.io]
- 19. Detection of Cytomegalovirus Drug Resistance Mutations by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CMV Drug Resistance, Rapid UL97, UL54 and UL56 [testguide.labmed.uw.edu]
- 21. ltd.aruplab.com [ltd.aruplab.com]
- 22. journals.asm.org [journals.asm.org]
- 23. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Understanding Foscarnet Resistance Mutations in Cytomegalovirus (CMV): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12428234#understanding-foscarnet-resistance-mutations-in-cytomegalovirus-cmv>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)